molecular formula C19H16N2O2 B2834262 (2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide CAS No. 433967-12-5

(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide

Cat. No. B2834262
CAS RN: 433967-12-5
M. Wt: 304.349
InChI Key: KQCVLFWBEGTNKE-OUKQBFOZSA-N
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Description

(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide, also known as FPP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. FPP is a chemical compound that belongs to the class of organic compounds known as propenamides. This compound has a molecular formula of C20H16N2O2 and a molecular weight of 316.35 g/mol.

Scientific Research Applications

Molecular Recognition and DNA Binding

Phenylamidine cationic groups linked by a furan ring, such as furamidine and related compounds, have demonstrated significant binding affinity to AT sequences of DNA. An unsymmetric derivative, DB293, with one phenyl ring replaced by a benzimidazole, exhibits stronger binding to GC-containing DNA sites compared to pure AT sequences. This derivative binds as a stacked dimer in the minor groove of specific GC-containing sequences, demonstrating a potential for designing compounds for specific recognition of mixed DNA sequences. The unique binding mechanism extends the boundaries for small molecule-DNA recognition, highlighting the compound's potential in molecular biology research for gene targeting and manipulation (Wang et al., 2000).

Synthesis and Chemical Reactivity

The compound has served as a precursor in the synthesis of various heterocyclic compounds, demonstrating versatility in chemical reactions. For example, N-(1-Naphthyl)furan-2-carboxamide, synthesized by coupling naphthalen-1-amine with furan-2-carbonyl chloride, was used to create 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a reaction with P2S5 followed by oxidation. This process showcases the compound's utility in synthesizing complex molecular structures with potential applications in material science, pharmacology, and organic chemistry (Aleksandrov & El’chaninov, 2017).

Polymer Science Applications

In polymer science, derivatives of (2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide have been explored for the synthesis of furan-based poly(esteramide)s. These polymers are created from biobased diesters and demonstrate properties suitable for high-temperature applications, including thermal stability and amorphous structure. The research underscores the compound's potential in developing sustainable materials with applications in various industrial sectors (Triki et al., 2013).

Photophysical Properties

The photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide, have been studied in various solvents. These studies reveal significant solvatochromic effects indicating intramolecular charge transfer interactions, and large differences in dipole moments between ground and excited states. Such properties are crucial for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging (Kumari et al., 2017).

properties

IUPAC Name

(E)-N-(4-anilinophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(13-12-18-7-4-14-23-18)21-17-10-8-16(9-11-17)20-15-5-2-1-3-6-15/h1-14,20H,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCVLFWBEGTNKE-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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